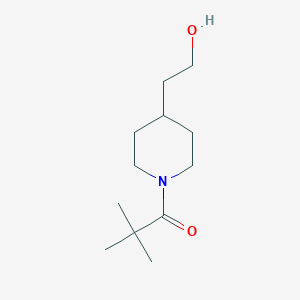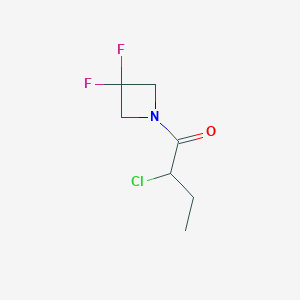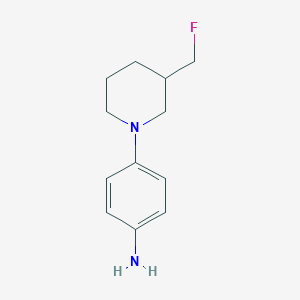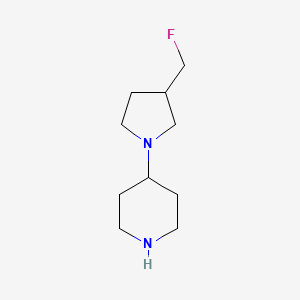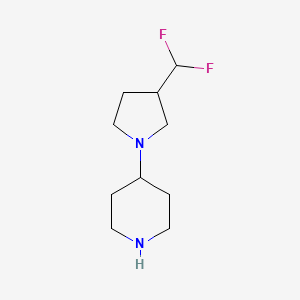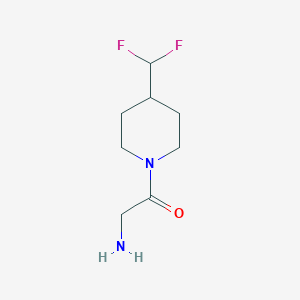![molecular formula C9H14ClNO2 B1490953 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098089-98-4](/img/structure/B1490953.png)
3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Descripción general
Descripción
The compound “3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one” is a type of 3-azabicyclo[3.1.1]heptane . It has been synthesized and characterized in the context of research into heteroatom-substituted bicycloalkanes . The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes, including the compound , involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 3-azabicyclo[3.1.1]heptane core . This core is similar to the pyridine ring found in many biologically active compounds .Chemical Reactions Analysis
The synthesis of this compound involves a reduction reaction . More details about the specific chemical reactions involved in the synthesis of this compound are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
One study discusses the synthesis of azabicyclo[3.1.1]heptan-ol derivatives and their use as catalysts for alcohol oxidation, utilizing molecular oxygen in ambient air with copper cocatalysts. This showcases their potential in efficient and environmentally friendly oxidation processes (Toda et al., 2023).
Medicinal Chemistry Building Blocks
Bridged bicyclic morpholines, similar in structure to 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, have been identified as important building blocks in medicinal chemistry. The synthesis of these compounds from inexpensive starting materials showcases their potential as versatile intermediates for developing pharmacologically active molecules (Walker, Eklov, & Bedore, 2012).
Drug Discovery and Pharmaceutical Research
A variety of azabicyclo compounds have been synthesized for potential use in drug discovery. These compounds exhibit promising bioavailability and brain penetration, making them candidates for further progression as pharmaceuticals. This highlights the potential for compounds like 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one in developing new therapeutic agents with high potency and selectivity (Micheli et al., 2010).
Synthetic Methodologies
Research into synthetic methodologies has led to the development of novel synthetic routes for producing azabicyclic compounds. These methods facilitate the efficient synthesis of structurally complex molecules, illustrating the significance of such compounds in advancing synthetic organic chemistry (Denisenko et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-1-(6-hydroxy-3-azabicyclo[31It’s known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the 3-azabicyclo[311]heptane core of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Chloro-1-(6-hydroxy-3-azabicyclo[31It’s known that tropane alkaloids, which share a similar bicyclic structure, interact with their targets in a specific manner that leads to various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3-Chloro-1-(6-hydroxy-3-azabicyclo[31Tropane alkaloids, which share a similar bicyclic structure, are known to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-1-(6-hydroxy-3-azabicyclo[31It’s known that the core of this compound was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Result of Action
The molecular and cellular effects of 3-Chloro-1-(6-hydroxy-3-azabicyclo[31Tropane alkaloids, which share a similar bicyclic structure, are known to have a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-1-(6-hydroxy-3-azabicyclo[31It’s known that environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
3-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-2-1-8(12)11-4-6-3-7(5-11)9(6)13/h6-7,9,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWYUBPOUCBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



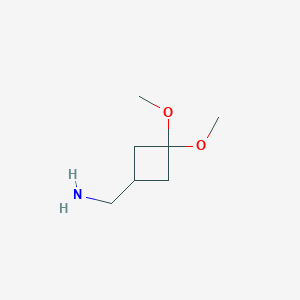
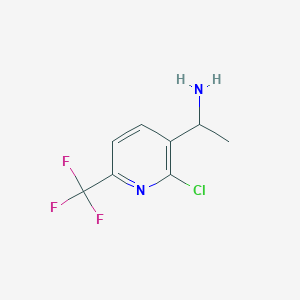
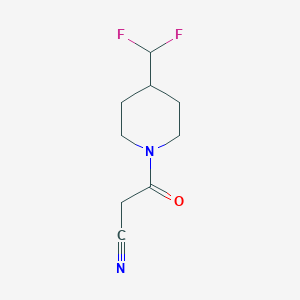
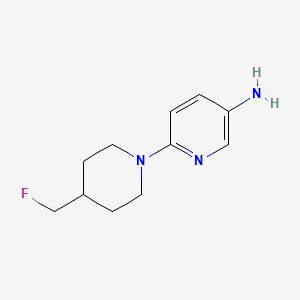
![2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1490878.png)


